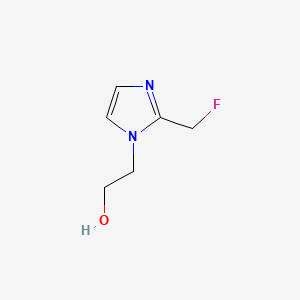

2-(Fluoromethyl)-1H-imidazole-1-ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9FN2O |

|---|---|

Molecular Weight |

144.15 g/mol |

IUPAC Name |

2-[2-(fluoromethyl)imidazol-1-yl]ethanol |

InChI |

InChI=1S/C6H9FN2O/c7-5-6-8-1-2-9(6)3-4-10/h1-2,10H,3-5H2 |

InChI Key |

NLNANPUXIWTCNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=N1)CF)CCO |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Fluoromethyl 1h Imidazole 1 Ethanol

De Novo Synthesis Approaches for the Core Imidazole (B134444) Structure

De novo synthesis offers a direct route to highly substituted imidazoles by constructing the heterocyclic ring from simpler, non-cyclic components. This approach is particularly valuable for creating complex substitution patterns that might be difficult to achieve through functionalization of the parent imidazole.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial components. researchgate.net For imidazole synthesis, the Debus-Radziszewski reaction is a foundational MCR, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org Modern variations of this reaction utilize different catalysts and conditions to improve yields and broaden the substrate scope. isca.meacs.org These one-pot syntheses are advantageous due to their operational simplicity, reduced reaction time, and minimization of waste. researchgate.netisca.me

For the synthesis of a precursor to 2-(Fluoromethyl)-1H-imidazole-1-ethanol, a potential MCR could involve a dicarbonyl compound, ammonia, and an aldehyde bearing the protected fluoromethyl group. Various catalysts have been employed to facilitate these condensations, demonstrating the versatility of this approach.

Table 1: Examples of Catalysts in Multicomponent Imidazole Synthesis

| Catalyst | Reactants | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Benzil, aromatic aldehyde, ammonium (B1175870) acetate | One-pot condensation | High yields of 2,4,5-trisubstituted imidazoles | isca.me |

| Erbium triflate | α-Azido chalcones, aryl aldehydes, anilines | Multicomponent protocol | Highly substituted imidazoles in excellent yield | organic-chemistry.org |

| Pivalic acid | Internal alkyne, aldehyde, aniline, NH₄OAc | Metal-free multicomponent reaction | Good to excellent yields of tri- and tetrasubstituted imidazoles | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Once the imidazole core is formed, or if starting with imidazole itself, regioselective functionalization is critical to introduce substituents at the desired positions. The imidazole ring has three carbon atoms (C2, C4, C5) available for C-H functionalization. nih.gov The C2 position is often the most acidic and reactive, facilitating functionalization at this site. sci-hub.se Transition metal-catalyzed cross-coupling reactions are powerful tools for the selective formation of C-C and C-N bonds at specific positions on the imidazole ring. nih.govresearchgate.net These methods allow for the sequential and controlled introduction of various groups, providing a strategic pathway to complex imidazole derivatives. nih.gov

Strategies for regioselective functionalization include:

Direct C-H Arylation: Palladium-catalyzed reactions can selectively arylate the C2, C5, and subsequently the C4 positions of the imidazole ring. nih.gov

Metal-Free C2-H Functionalization: Reactions can be designed to activate the C2-H bond without a transition metal. For example, 1-substituted imidazoles can react with electron-deficient acetylenes to form intermediates that are susceptible to attack by electrophiles at the C2 position. sci-hub.seosi.lv

Sequential Functionalization: By employing protecting groups and carefully chosen reaction conditions, it is possible to functionalize each C-H bond of the imidazole ring in a stepwise manner, offering complete control over the final substitution pattern. nih.gov

Incorporating fluorine-containing groups into organic molecules can significantly alter their properties. nih.govharvard.edu The introduction of a fluoromethyl (-CH₂F) group onto the C2 position of the imidazole ring is a key step in the synthesis of the target compound. This can be achieved through several strategies.

One approach involves the use of a fluorinated building block, such as fluoroacetic acid, in a condensation reaction. For instance, 2-(fluoromethyl)-1H-benzimidazole has been prepared by the condensation of 1,2-phenylenediamine with fluoroacetic acid. mdpi.com A similar strategy could be adapted for the imidazole ring.

Alternatively, direct fluorination methods can be employed on a precursor molecule. Electrophilic fluorinating reagents, such as Selectfluor®, can be used to introduce fluorine. A study demonstrated the synthesis of 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole by treating an alkoxyamine precursor with Selectfluor®, which resulted in benzylic fluorination in good yield. mdpi.com This method relies on the displacement of a suitable leaving group by a fluoride (B91410) source.

Table 2: Methods for Introducing Fluorinated Moieties

| Method | Reagent/Precursor | Moiety Introduced | Key Feature | Reference |

|---|---|---|---|---|

| Benzylic Fluorination | Alkoxyamine precursor + Selectfluor® | -CH₂F | Direct fluorination at a methylene (B1212753) group adjacent to the ring. | mdpi.com |

| Condensation | Fluoroacetic acid + diamine | -CH₂F | Incorporates the fluoromethyl group from a readily available building block. | mdpi.com |

| Nucleophilic Trifluoromethylation | Ruppert-Prakash reagent (Me₃SiCF₃) | -CF₃ | A common method for introducing the trifluoromethyl group to esters. | beilstein-journals.org |

This table is interactive and can be sorted by clicking on the column headers.

The target molecule contains a chiral center at the carbon atom of the ethanol (B145695) side chain bearing the hydroxyl group. Therefore, controlling the stereochemistry is an important aspect of its synthesis. Enantioselective synthesis can be achieved by using chiral catalysts or chiral auxiliaries to favor the formation of one enantiomer over the other.

Research on related compounds, such as 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, provides insight into potential stereoselective routes. researchgate.netnih.gov These methods often involve the asymmetric reduction of a ketone precursor. For example, 2-(1H-imidazol-1-yl)-1-phenylethanones can be reduced to the corresponding alcohols using catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN], which leads to the formation of the (S)-enantiomer. researchgate.net By selecting the appropriate enantiomer of the catalyst, it is possible to synthesize either the (R) or (S) form of the final alcohol product. The purification of racemic mixtures to isolate pure enantiomers is also a viable, though less direct, strategy. nih.gov

Functionalization and Derivatization Strategies of the Ethanol Side Chain

The ethanol side chain is typically introduced via N-alkylation of the imidazole ring. This reaction attaches the hydroxyethyl (B10761427) group to one of the nitrogen atoms of the heterocycle.

N-alkylation is a common method for functionalizing the imidazole ring. nih.gov For the synthesis of this compound, a 2-(fluoromethyl)-1H-imidazole precursor would be reacted with a suitable two-carbon electrophile containing a protected or unprotected hydroxyl group.

A straightforward method for introducing the 1-ethanol group is the reaction of imidazole with ethylene (B1197577) carbonate. This reaction proceeds with high yields to form 2-(1H-Imidazol-1-yl)ethanol. researchgate.net Other methods include reacting the imidazole with 2-haloethanol derivatives. The regioselectivity of N-alkylation can sometimes be an issue, potentially leading to mixtures of 1,4- and 1,5-disubstituted imidazoles, especially with unsymmetrically substituted imidazole precursors. reddit.comrsc.org However, for a C2-substituted imidazole, alkylation is expected to occur at one of the equivalent nitrogen atoms.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(1H-Imidazol-1-yl)ethanol |

| 2-(Fluoromethyl)-1H-benzimidazole |

| 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole |

| 2-(1H-imidazol-1-yl)-1-phenylethanol |

| 1,5-dimethylimidazole |

| 1,4-dimethylimidazole |

| Fluoroacetic acid |

This table is interactive and can be sorted by clicking on the column headers.

Selective Transformations of the Hydroxyl Group on the Ethanol Moiety

The hydroxyl group of this compound is a versatile functional handle that can be selectively transformed into a variety of other functional groups, enabling the synthesis of a diverse range of derivatives. Common transformations include protection, esterification, etherification, and oxidation.

Protecting Group Strategies: To prevent unwanted reactions of the hydroxyl group during subsequent synthetic steps, it can be temporarily masked with a protecting group. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its removal. Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, are commonly used due to their straightforward installation and removal under mild conditions. wikipedia.orgmasterorganicchemistry.com

Table 1: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl | TBS | TBS-Cl, imidazole, DMF | TBAF, THF; or mild acid |

| Triisopropylsilyl | TIPS | TIPS-Cl, imidazole, DMF | TBAF, THF; or mild acid |

| Tetrahydropyranyl | THP | DHP, p-TsOH, CH₂Cl₂ | Aqueous acid |

Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers. Esterification can be achieved using acyl chlorides or anhydrides in the presence of a base, or through acid-catalyzed reactions with carboxylic acids. researchgate.net Etherification can be performed via Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. These reactions are fundamental in modifying the steric and electronic properties of the molecule. For instance, the synthesis of various ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol has been reported, highlighting the utility of this approach in creating compound libraries for biological screening. nih.gov

Oxidation: The primary alcohol of the ethanol moiety can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the outcome of the reaction. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) lead to the carboxylic acid. researchgate.netnih.govsemanticscholar.orgnih.gov The electrooxidation of N-(2-hydroxyethyl)pyrazoles to the corresponding carboxylic acids has also been demonstrated, offering a potentially greener alternative. researchgate.net

Catalytic Systems in the Synthesis of Fluorinated Imidazole Ethanol Derivatives

The synthesis of fluorinated imidazoles, including derivatives of this compound, can be significantly enhanced by the use of various catalytic systems. These catalysts can improve reaction rates, yields, and selectivity, and often allow for milder reaction conditions.

Organocatalysis in Imidazole Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. oup.com Chiral organocatalysts can be employed to synthesize enantiomerically enriched fluorinated imidazoles. For instance, cinchona alkaloid derivatives have been used to catalyze the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, a reaction that can be adapted to form chiral fluorinated building blocks for imidazole synthesis. researchgate.netrsc.org Imidazolium-based ionic liquids bearing a tert-alcohol moiety have been shown to act as organocatalysts in nucleophilic fluorination reactions. rsc.org

Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Transition metals, particularly palladium and copper, play a pivotal role in modern organic synthesis, enabling a wide range of cross-coupling and cyclization reactions for the formation of C-C and C-N bonds. rsc.orgresearchgate.netmit.edu

Palladium Catalysis: Palladium catalysts are extensively used for cross-coupling reactions to introduce the fluoromethyl group or to construct the imidazole ring itself. For example, palladium-catalyzed coupling of arylboroxines with imines derived from trifluoroacetaldehyde (B10831) has been used to synthesize α-(trifluoromethyl)arylmethylamines, which are precursors to fluorinated imidazoles. mit.edu Palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides has also been reported. masterorganicchemistry.comresearchgate.net Furthermore, palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through sequential Heck and oxidative amination reactions demonstrates the power of this approach in building complex imidazole-containing systems. acs.org

Copper Catalysis: Copper catalysts are also widely employed in the synthesis of imidazoles. Copper-mediated oxidative C-H functionalization provides a direct route to highly substituted imidazoles under mild conditions. google.combeilstein-journals.org Copper-catalyzed direct aryl quaternization of N-substituted imidazoles can be used to form imidazolium (B1220033) salts. mit.edu Bimetallic copper/ruthenium relay catalysis has been developed for the stereodivergent synthesis of chiral fluorinated N-heterocycles. bham.ac.uk

Table 2: Examples of Transition Metal-Catalyzed Reactions in Imidazole Synthesis

| Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Cross-coupling | Arylboroxines, CF₃-imines | α-(Trifluoromethyl)arylmethylamines | mit.edu |

| Cu(OAc)₂·H₂O | Oxidative C-H Functionalization | Amidines, Alkynes | Substituted Imidazoles | google.com |

Heterogeneous and Reusable Catalyst Systems for Enhanced Synthetic Efficiency

The development of heterogeneous and reusable catalysts is a key area of research in green chemistry, aiming to simplify product purification and reduce waste. bohrium.comresearchgate.net Carbon materials, such as nanotubes and graphitic nitride, have been used as supports for recyclable catalysts in the synthesis of heterocyclic compounds. bohrium.comresearchgate.net For instance, polyetheretherketone fiber-supported N-heterocyclic carbene (NHC) catalysts have been developed for nucleophilic acylation reactions and can be easily recycled. rsc.org Visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles, using inexpensive and readily available fluorine sources, offers an environmentally friendly approach to difluoromethyl-substituted polycyclic imidazoles without the need for a metal catalyst. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the electronic environment of specific nuclei. For 2-(Fluoromethyl)-1H-imidazole-1-ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, is crucial for its complete structural assignment.

¹H and ¹³C NMR Investigations of Tautomerism and Isomerism

The imidazole (B134444) ring is known to exhibit tautomerism, a phenomenon that can be investigated using ¹H and ¹³C NMR spectroscopy. nih.govnih.govresearchgate.net In solution, a rapid exchange of the proton between the two nitrogen atoms of the imidazole ring can lead to averaged signals in the NMR spectra, complicating direct structural assignment. nih.govnih.gov By acquiring spectra at low temperatures, it is sometimes possible to slow this exchange and observe distinct signals for each tautomer.

The ¹H NMR spectrum of an imidazole derivative typically shows distinct signals for the protons on the imidazole ring, as well as for the substituents. hmdb.cachemicalbook.com For this compound, one would expect to observe signals corresponding to the protons of the fluoromethyl group, the ethanol (B145695) substituent, and the imidazole ring. The chemical shifts of the imidazole ring protons are particularly sensitive to the electronic environment and can provide insights into the predominant tautomeric form.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the imidazole ring carbons are indicative of the tautomeric equilibrium. researchgate.net In cases of fast tautomerization, the signals for the C4 and C5 carbons of the imidazole ring may be broadened or appear as an averaged signal. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (imidazole ring) | 7.0 - 7.5 | - |

| H (imidazole ring) | 6.8 - 7.2 | - |

| CH₂ (fluoromethyl) | 5.3 - 5.8 (d, JHF) | 75 - 80 (d, JCF) |

| CH₂ (ethanol - N) | 4.0 - 4.5 (t) | 50 - 55 |

| CH₂ (ethanol - OH) | 3.6 - 4.0 (t) | 60 - 65 |

| OH | Variable | - |

| C2 (imidazole) | - | 145 - 150 |

| C4 (imidazole) | - | 120 - 125 |

| C5 (imidazole) | - | 115 - 120 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet and 't' denotes a triplet.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus. nih.govbiophysics.orgazom.com The chemical shift of the fluorine atom in the fluoromethyl group of this compound would provide direct information about its electronic environment. nsf.gov Furthermore, coupling between the fluorine nucleus and adjacent protons (²JHF) and carbons (¹JCF) would be observed in the ¹H and ¹³C NMR spectra, respectively, providing valuable connectivity information. nih.gov The magnitude of these coupling constants can also offer insights into the conformation of the fluoromethyl group.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. youtube.comsdsu.eduyoutube.com For this compound, COSY would show correlations between the protons of the ethanol substituent, helping to confirm its structure.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.educolumbia.eduyoutube.com This technique is crucial for establishing the connectivity between different functional groups, for instance, confirming the attachment of the fluoromethyl and ethanol groups to the imidazole ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are characteristic of its functional groups and can be influenced by intermolecular interactions such as hydrogen bonding. researchgate.netnih.govresearchgate.net

For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl and imidazole groups, C=N and C=C stretching vibrations of the imidazole ring, and the C-F stretch of the fluoromethyl group. researchgate.netscirp.org The position and shape of the O-H stretching band can provide evidence for the presence and strength of hydrogen bonding in the sample.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (imidazole) | Stretching | 3100 - 3300 |

| C-H (aromatic/alkyl) | Stretching | 2850 - 3100 |

| C=N (imidazole) | Stretching | 1500 - 1650 |

| C=C (imidazole) | Stretching | 1400 - 1500 |

| C-F (fluoromethyl) | Stretching | 1000 - 1100 |

| C-O (alcohol) | Stretching | 1050 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. shu.ac.uktanta.edu.eglibretexts.org The absorption of UV radiation by organic molecules typically involves the promotion of electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. slideshare.netstackexchange.com For this compound, the imidazole ring acts as a chromophore. The expected electronic transitions would be π → π* and potentially n → π* transitions, arising from the π-system of the imidazole ring and the non-bonding electrons on the nitrogen atoms, respectively. shu.ac.uktanta.edu.eg The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the chromophore.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netnih.govnih.gov A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation in the crystalline form. mdpi.com Furthermore, this technique elucidates the crystal packing, showing how individual molecules are arranged in the crystal lattice and identifying any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal structure. researchgate.netmdpi.com

Based on a thorough search of available scientific literature, specific experimental data on the advanced spectroscopic characterization and structural elucidation of the compound “this compound” is not available.

Detailed research findings concerning the elucidation of its intermolecular interactions, hydrogen bonding networks, conformational analysis, and torsion angle determination in the crystalline state have not been publicly reported. While crystallographic and spectroscopic studies exist for analogous compounds containing imidazole and ethanol moieties, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but structurally distinct molecules.

Consequently, the requested article with the specified outline and data tables cannot be generated at this time due to the absence of the necessary primary research data for this specific chemical compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure and geometry of molecules in their ground state. By calculating the electron density, DFT methods can determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties. For imidazole (B134444) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, have been successfully used to determine bond lengths, bond angles, and dihedral angles, showing good agreement with experimental data where available.

Frontier Molecular Orbital (FMO) theory is a key component of DFT that helps in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and less stable. For imidazole derivatives, the HOMO-LUMO gap is a significant indicator of their bioactivity and potential for intramolecular charge transfer. The presence of a fluoromethyl group, an electron-withdrawing substituent, on the imidazole ring is expected to influence the energies of the frontier orbitals and thus the reactivity of 2-(Fluoromethyl)-1H-imidazole-1-ethanol.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| 1H-imidazole | -6.12 | -0.45 | 5.67 |

| 2-Nitroimidazole (B3424786) | -7.34 | -2.89 | 4.45 |

| 2-Aminoimidazole | -5.58 | -0.11 | 5.47 |

| 2-Methylimidazole | -5.98 | -0.32 | 5.66 |

The distribution of charge within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential, providing a guide to the molecule's reactive sites.

Typically, red-colored regions on an MEP map indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the ethanol (B145695) group, highlighting them as potential sites for electrophilic interaction. The hydrogen atoms, particularly the one on the hydroxyl group, would be expected to show a positive potential.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions. It provides a localized picture of the electron density in terms of atomic orbitals and the bonds between them. NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior Prediction

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension that allows for the study of molecules in their excited states. TD-DFT is a powerful tool for predicting the photophysical behavior of compounds, such as their absorption and emission spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax). nih.gov

For this compound, TD-DFT calculations could be employed to predict its UV-Vis absorption spectrum. nih.gov This would involve identifying the key electronic transitions, such as those from the HOMO to the LUMO, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such theoretical predictions are invaluable for interpreting experimental spectroscopic data and for designing molecules with specific photophysical properties. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes in Solution Phase

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing insights into the conformational changes and flexibility of a molecule. When performed in the presence of solvent molecules, MD simulations can reveal how the solvent influences the conformational landscape of the solute. nih.gov

For this compound, MD simulations in a solvent such as water or ethanol could be used to explore its preferred conformations in the solution phase. nih.govrdd.edu.iq These simulations would provide information on the rotational freedom around single bonds and the stability of different conformers. Understanding the conformational landscape is crucial, as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape in solution. nih.govnih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, a property that is essential for various applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). nih.gov The magnitude of these values is indicative of the NLO response of the material. nih.gov

For a molecule to exhibit significant NLO properties, it often requires a large dipole moment and a small HOMO-LUMO gap, which facilitates intramolecular charge transfer. The presence of electron-donating and electron-accepting groups within a molecule can enhance its NLO response. For this compound, DFT calculations could be performed to determine its polarizability and hyperpolarizability, thereby assessing its potential as an NLO material. bohrium.comacs.org

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| 1H-imidazole | 3.67 | 49.8 | -19.4 |

| 2-Nitroimidazole | 7.12 | 72.3 | -185.7 |

| 4,5-Dicyanoimidazole | 8.95 | 81.5 | -350.1 |

| Push-Pull Imidazole Derivative | 10.21 | 256.7 | 1876.3 |

Solvation Models and Solvent Effects on Molecular Properties and Reactivity

The local environment created by solvent molecules can significantly influence the structure, stability, and reactivity of a solute. For a polar molecule like this compound, understanding the interactions with different solvents is crucial for predicting its behavior in various chemical and biological systems. Theoretical and computational chemistry provide powerful tools to model these solvent effects, offering insights that are often difficult to obtain through experimental means alone.

Solvation models in computational chemistry are broadly categorized into two types: explicit and implicit models. Explicit solvent models treat each solvent molecule individually, providing a detailed, atomistic description of the solute-solvent interactions. While this approach offers a high level of theory and accuracy, it is computationally expensive. Implicit solvent models, on the other hand, represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that calculates the solute's properties within a cavity embedded in this dielectric continuum. This method provides a good balance between computational cost and accuracy for many applications.

Influence of Solvent on Molecular Properties

The molecular properties of this compound are expected to be highly sensitive to the polarity of the solvent. The presence of the electronegative fluorine atom, the hydroxyl group capable of hydrogen bonding, and the polar imidazole ring all contribute to the molecule's significant dipole moment. In a polar solvent, this dipole moment is likely to be enhanced due to the stabilizing interactions with the solvent's electric field.

Computational studies on similar functionalized imidazoles have shown that increasing solvent polarity can lead to changes in the geometric and electronic structure of the molecule. For instance, bond lengths and angles can be altered, and the electron density distribution can be polarized. This can be quantified by calculating properties such as the dipole moment in different solvents.

Illustrative Data: Calculated Dipole Moment in Various Solvents

Disclaimer: The following data are illustrative and based on general principles of solvation effects on polar molecules. Specific computational studies on this compound are required for experimentally validated values.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 3.5 |

| Dichloromethane | 8.93 | 4.8 |

| Acetonitrile | 37.5 | 5.9 |

| Water | 78.4 | 6.7 |

Furthermore, the conformational landscape of this compound can be significantly affected by the solvent. The molecule possesses several rotatable bonds, leading to different possible conformers. The relative stability of these conformers can be altered by the solvent environment. For example, a conformer with a larger dipole moment will be preferentially stabilized in a high-dielectric-constant solvent.

Illustrative Data: Relative Energy of Conformers in Different Solvents

Disclaimer: The following data are illustrative and intended to demonstrate the potential impact of solvent on conformational stability. Actual energy differences would require specific quantum chemical calculations.

| Conformer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |

| A (Extended) | 0.0 | 0.0 |

| B (Folded) | 1.2 | -0.5 |

Solvent Effects on Reactivity

The reactivity of this compound is also intrinsically linked to the surrounding solvent. Solvents can influence reaction rates and mechanisms in several ways. For reactions involving polar or charged transition states, polar solvents can provide significant stabilization, thereby lowering the activation energy and accelerating the reaction. Conversely, for reactions where the transition state is less polar than the reactants, a polar solvent might hinder the reaction.

In the case of this compound, the imidazole nitrogen can act as a nucleophile, and the hydroxyl group can participate in hydrogen bonding or act as a leaving group after protonation. The efficiency of these processes will be highly dependent on the solvent's ability to stabilize charged intermediates and transition states, as well as its proton-donating or -accepting capabilities. For instance, a protic solvent like water or ethanol could facilitate reactions involving proton transfer by forming a hydrogen-bonding network. Studies on the reactivity of other imidazole derivatives have shown that the reaction rates can be correlated with solvent parameters such as acidity, basicity, and polarity/polarizability. nih.gov

Mechanistic Investigations in Chemical Reactions

Reaction Mechanism Elucidation for Imidazole (B134444) Ring Formation and Functionalization

The synthesis of the imidazole ring is a cornerstone of heterocyclic chemistry, with various methods developed for its construction. The formation of substituted imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, in what is known as the Debus-Radziszewski synthesis. For a compound such as 2-(Fluoromethyl)-1H-imidazole-1-ethanol, a plausible synthetic route would involve a modification of this classic reaction or other established methods for imidazole synthesis.

One potential pathway for the formation of the 2-(fluoromethyl)imidazole core involves the reaction of a glyoxal (B1671930) derivative with fluoroacetamide (B1672904) and an aminoethanol derivative. The mechanism would likely proceed through the initial formation of an imine between the glyoxal and the aminoethanol, followed by condensation with fluoroacetamide and subsequent cyclization and dehydration to yield the imidazole ring.

Functionalization of the imidazole ring, particularly the introduction of a fluoromethyl group at the 2-position, can also be achieved through various modern synthetic methodologies. For instance, the functionalization of imidazole N-oxides has been explored for the introduction of various substituents at the C2-position. nih.gov Another approach involves the denitrogenative transformation of 5-amino-1,2,3-triazoles, which can lead to the formation of functionalized 1H-imidazoles. mdpi.com A proposed mechanism for such a transformation involves the thermal or photochemical extrusion of dinitrogen from the triazole ring to form a reactive vinylidene intermediate, which then undergoes cyclization and rearrangement to afford the imidazole core.

The table below summarizes key synthetic strategies for imidazole ring formation that could be adapted for the synthesis of this compound.

| Reaction Name | Reactants | Key Mechanistic Steps | Applicability to this compound |

| Debus-Radziszewski Synthesis | Glyoxal, Aldehyde (Fluoroacetaldehyde), Ammonia/Amine (Aminoethanol) | Imine formation, condensation, cyclization, dehydration | Direct and classical approach to the core structure. |

| Van Leusen Imidazole Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | Nucleophilic addition of TosMIC, cyclization, elimination of toluenesulfinic acid | A versatile method for forming the imidazole ring from an appropriate aldimine precursor. |

| From α-haloketones | α-haloketone, Amidine | Nucleophilic substitution followed by cyclization and dehydration | A common method where the fluoromethyl group could be introduced via the amidine. |

| Functionalization of Imidazole N-oxides | Imidazole N-oxide, Electrophilic/Nucleophilic reagent | Activation of the N-oxide, reaction at the C2-position | A potential route for introducing the fluoromethyl group onto a pre-formed imidazole-1-ethanol scaffold. nih.gov |

Role of the Imidazole Moiety in Acid-Base Catalysis

The imidazole moiety is well-known for its ability to act as both a proton donor and a proton acceptor, making it a versatile component in acid-base catalysis. The pKa of the conjugate acid of imidazole is approximately 7, allowing it to function effectively as a base under neutral conditions. Conversely, the N-H proton of the imidazole ring can be abstracted under more basic conditions, with a pKa of around 14.5. This amphoteric nature is central to its catalytic activity in numerous chemical and biological processes.

In the context of this compound, the presence of the fluoromethyl and ethanol (B145695) substituents is expected to modulate the acid-base properties of the imidazole ring. The fluoromethyl group, being strongly electron-withdrawing, would decrease the electron density on the imidazole ring. This would, in turn, decrease the basicity of the sp2-hybridized nitrogen atom (N-3) and increase the acidity of the N-H proton. The ethanol group at the N-1 position, while primarily providing steric bulk, could also influence the electronic properties to a lesser extent through inductive effects.

The catalytic role of imidazole in reactions such as ester hydrolysis has been extensively studied. Imidazole can act as a nucleophilic catalyst by attacking the electrophilic carbonyl carbon of the ester, forming a reactive acyl-imidazolium intermediate. This intermediate is then readily hydrolyzed, regenerating the imidazole catalyst. Alternatively, imidazole can act as a general base catalyst by deprotonating a nucleophile, such as water, to increase its reactivity towards the ester.

A study on the reaction of imidazole with substituted phenyl N-methylpyridinium-4-carboxylate esters revealed a rate law with terms first and second order in imidazole concentration. rsc.org This suggests a mechanism where one molecule of imidazole acts as a nucleophile and a second molecule can act as a general base, facilitating the breakdown of the tetrahedral intermediate. rsc.org For this compound, the reduced basicity due to the fluoromethyl group might disfavor the general base catalysis pathway, while its effect on nucleophilic catalysis would depend on the balance between the electronic deactivation and the steric environment around the nucleophilic nitrogen.

The table below provides a comparison of the expected effects of the substituents on the acid-base properties of the imidazole ring in this compound compared to unsubstituted imidazole.

| Property | Imidazole | This compound (Expected) | Reason for Difference |

| pKa of Conjugate Acid | ~7.0 | < 7.0 | Electron-withdrawing effect of the fluoromethyl group reduces the basicity of the N-3 nitrogen. |

| pKa of N-H Proton | ~14.5 | < 14.5 | Electron-withdrawing effect of the fluoromethyl group increases the acidity of the N-H proton. |

| Nucleophilicity | Moderate | Reduced | Electron-withdrawing effect of the fluoromethyl group decreases the electron density on the N-3 nitrogen. |

| General Base Catalysis | Efficient | Potentially less efficient | Reduced basicity makes it a weaker general base. |

Mechanistic Aspects of Ligand Binding to Transition Metal Centers

The imidazole ring is a ubiquitous ligand in coordination chemistry, readily coordinating to a wide range of transition metal ions through its sp2-hybridized nitrogen atom (N-3), which possesses a lone pair of electrons. The resulting metal-imidazole bond is a key feature in the structure and function of many metalloproteins and synthetic catalysts.

For this compound, the coordination behavior is expected to be influenced by both the electronic and steric properties of its substituents. The electron-withdrawing fluoromethyl group at the 2-position would decrease the electron density on the coordinating nitrogen atom, thereby weakening the sigma-donating ability of the imidazole ligand. This would generally lead to a less stable metal-ligand bond compared to unsubstituted imidazole.

The ethanol group at the N-1 position introduces steric bulk around the coordination site. This steric hindrance could affect the geometry of the resulting metal complex and may favor the formation of complexes with lower coordination numbers. Furthermore, the hydroxyl group of the ethanol substituent could potentially act as a secondary binding site, leading to the formation of chelate complexes, although this would depend on the specific metal ion and the reaction conditions.

The formation of transition metal complexes with imidazole-containing ligands is a dynamic process. The mechanism of ligand exchange at a metal center typically involves either a dissociative, associative, or interchange pathway. The specific mechanism will depend on the nature of the metal ion, the other ligands in the coordination sphere, and the properties of the incoming ligand. In the case of this compound, its reduced nucleophilicity might favor a more dissociative mechanism for ligand substitution reactions.

Numerous studies have investigated the coordination chemistry of substituted imidazoles with various transition metals, such as copper(II) and nickel(II). researchgate.net These studies have shown that the geometry of the resulting complexes can range from tetrahedral to square planar, depending on the metal ion and the steric and electronic properties of the ligands. researchgate.net

The table below summarizes the potential effects of the substituents of this compound on its coordination properties.

| Property | Unsubstituted Imidazole | This compound (Expected) | Reason for Difference |

| Sigma-Donating Ability | Good | Weaker | The electron-withdrawing fluoromethyl group reduces electron density on the coordinating nitrogen. |

| Steric Hindrance | Low | Increased | The ethanol group at the N-1 position provides steric bulk near the coordination site. |

| Potential for Chelation | None | Possible | The hydroxyl group of the ethanol substituent could act as a secondary donor atom. |

| Stability of Metal Complexes | Generally stable | Potentially less stable (for monodentate coordination) | Weaker sigma-donation from the imidazole nitrogen. |

Investigation of Radical Reaction Pathways Involving Fluorinated Components

The introduction of fluorine into organic molecules can significantly alter their reactivity, and this is particularly true for radical reactions. The high electronegativity of fluorine can influence the stability and reactivity of adjacent radical centers.

In the context of this compound, radical reactions could be initiated at several positions. For instance, hydrogen abstraction from the methylene (B1212753) group of the fluoromethyl substituent would generate an α-fluoroalkyl radical. The stability of this radical would be influenced by the opposing effects of the electronegative fluorine atom (destabilizing) and the potential for capto-dative stabilization involving the adjacent imidazole ring.

A study on the synthesis of a related compound, 2-(fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole, from an alkoxyamine precursor using Selectfluor®, proposed a single electron transfer (SET) mechanism. mdpi.com This pathway involves the formation of a methylene radical which then abstracts a fluorine radical to yield the final product. mdpi.com This suggests that radical pathways can be a viable route for the formation of the C-F bond in such molecules.

Furthermore, the generation of fluoromethyl radicals from sources like fluoroiodomethane (B1339756) under visible light irradiation has been shown to be an effective method for the fluoromethylation of various organic substrates. nih.gov These radicals can add to electron-deficient C(sp2) centers, a reaction that could potentially be applied to functionalize the imidazole ring of a suitable precursor. nih.gov

Photochemical reactions are also a known pathway for initiating radical processes in fluorinated imidazoles. The photochemical trifluoromethylation of biologically significant imidazoles has been reported, indicating that the imidazole ring is susceptible to attack by fluorinated radicals under photolytic conditions. acs.org

The table below outlines potential radical reaction pathways involving this compound or its precursors.

| Reaction Type | Initiation | Key Intermediates | Potential Products |

| Hydrogen Abstraction | Radical initiator (e.g., AIBN), light | α-fluoroalkyl radical | Further functionalized products at the fluoromethyl group. |

| Single Electron Transfer (SET) | Oxidizing/reducing agent (e.g., Selectfluor®) | Radical cations, methylene radicals | Formation of the fluoromethyl group from a suitable precursor. mdpi.com |

| Radical Addition | Photolysis of a fluoromethyl radical source (e.g., CH2FI) | Fluoromethyl radical, radical adduct with the imidazole ring | Functionalization of the imidazole ring. nih.gov |

| Photochemical Excitation | UV/Visible light | Excited state of the imidazole, fluorinated radicals | Isomerization, substitution, or degradation products. acs.org |

Applications in Advanced Materials Science and Chemical Technologies

Organic Electronics: Design of Fluorinated Imidazoles as Fluorophores for Organic Light-Emitting Diodes (OLEDs)

Imidazole (B134444) derivatives are pivotal in the development of materials for Organic Light-Emitting Diodes (OLEDs) due to their excellent photoluminescence, electrochemical stability, and tunable electronic properties. researchgate.net The incorporation of fluorine atoms into the imidazole structure further enhances these characteristics, making fluorinated imidazoles particularly suitable as fluorophores, especially for challenging deep-blue emission. rsc.org Fluorine's high electronegativity lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. rsc.org This facilitates easier electron injection from the cathode and increases the material's resistance to oxidative degradation, contributing to longer device lifetimes. rsc.org

Achieving efficient and stable deep-blue emission is a critical goal in OLED technology for full-color displays and white lighting. nih.govrsc.org The molecular design of fluorophores based on fluorinated imidazoles is crucial for tuning their emission properties. Research has focused on creating molecules with a donor-π-acceptor (D-π-A) architecture, where the electron-withdrawing imidazole unit acts as the acceptor. nih.gov

The relationship between molecular structure and photophysical properties is complex. For instance, creating a twisted conformation between the donor and acceptor moieties can reduce intermolecular interactions and suppress aggregate-caused quenching in the solid state, leading to higher photoluminescence quantum yields. nih.govtandfonline.com The choice of the donor group and the π-bridge significantly influences the intramolecular charge transfer (ICT) character of the molecule. nih.gov A weaker ICT is often desirable to maintain a wide bandgap necessary for deep-blue emission. nih.gov

Studies on various imidazole-based fluorophores demonstrate that subtle structural modifications can lead to significant shifts in emission color and efficiency. For example, phenanthro[9,10-d]imidazole derivatives have been extensively studied as blue emitters. tandfonline.comresearchgate.net The strategic placement of fluorine atoms on this core structure can fine-tune the emission wavelength and enhance the exciton (B1674681) utilization efficiency. researchgate.net

For an OLED to operate efficiently, a balance between hole and electron injection and transport within the emissive layer is essential. acs.orgacs.org Most organic fluorescent materials tend to be better at transporting holes than electrons. acs.org The inherent electron-deficient nature of the imidazole ring makes its derivatives promising candidates for electron-transporting or bipolar materials, which can transport both holes and electrons. researchgate.net This property helps to confine the charge recombination zone within the emissive layer, thereby increasing the device's external quantum efficiency (EQE). acs.org

Fluorination further enhances the electron-transporting capabilities of imidazole-based materials. The electron-withdrawing effect of fluorine atoms lowers the LUMO level, which reduces the energy barrier for electron injection from adjacent layers. rsc.org Research on carbazole-imidazole derivatives has shown that these bipolar materials can lead to non-doped deep-blue OLEDs with high luminance and efficiency. nih.govmdpi.com By carefully designing the molecular architecture, it is possible to achieve balanced ambipolar charge transport, leading to devices with significantly improved performance and reduced efficiency roll-off at high brightness. acs.org

| Fluorophore | Device Structure | Max. EQE (%) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|

| 4-PIMCFTPA | Doped (1 wt% in CBP host) | 1.7 | (0.17, 0.06) | tandfonline.com |

| BCzB-PPI | Non-doped | 4.43 | (0.159, 0.080) | nih.gov |

| 2FPPIDPA | Multilayer OLED | 8.47 | (0.152, 0.083) | researchgate.net |

| PyINA/PIMNA | Doped | 5.05 | (0.156, 0.060) | acs.org |

Catalysis: Exploration of Imidazole Derivatives as Ligands in Metal-Catalyzed Transformations

The imidazole ring contains two nitrogen atoms, one of which (the imine nitrogen) has a lone pair of electrons readily available for coordination with metal ions. wikipedia.org This makes imidazole and its derivatives excellent ligands in coordination chemistry and catalysis. wikipedia.orgrsc.org They can bind to a wide range of transition metals, including palladium, nickel, copper, and rhodium, to form stable complexes that can catalyze various organic transformations. nih.govresearchgate.netjocpr.com

Imidazole-based ligands are particularly valuable in cross-coupling reactions, such as C-H arylation, which are powerful tools for constructing complex organic molecules. researchgate.net The electronic and steric properties of the imidazole ligand can be precisely tuned by introducing substituents at different positions on the ring. This modulation affects the stability, reactivity, and selectivity of the metal catalyst. For example, bulky substituents can influence the coordination geometry around the metal center, promoting specific reaction pathways. The specific structure of 2-(Fluoromethyl)-1H-imidazole-1-ethanol, with its coordinating nitrogen atom and functional side chains, makes it a potential precursor for synthesizing specialized ligands for asymmetric catalysis.

Sensing Technologies: Development of Chromogenic and Fluorogenic Probes for Chemical Detection

Imidazole derivatives have been successfully employed as the core structure for chemical sensors due to their excellent fluorogenic and chromogenic properties. unigoa.ac.in These sensors, or probes, are designed to signal the presence of a specific analyte (like a metal ion or an anion) through a change in color (chromogenic) or fluorescence (fluorogenic). unigoa.ac.inscispace.com The imidazole moiety can act as a binding site for the analyte, and this binding event perturbs the electronic structure of the probe molecule, leading to an observable optical response. scispace.com

For instance, imidazole-based fluorescent sensors have been developed for the highly sensitive and selective detection of toxic species like cyanide (CN⁻) and heavy metal ions such as mercury (Hg²⁺), copper (Cu²⁺), and cadmium (Cd²⁺). scispace.commdpi.comrsc.org The detection mechanism often involves the coordination of the metal ion to the imidazole nitrogen, which quenches or enhances the fluorescence of the probe. scispace.commdpi.com In some cases, the sensor's response is reversible, allowing for reusable probes. scispace.com The versatility of imidazole chemistry allows for the integration of various fluorophores and chromophores into the sensor's design, enabling the fine-tuning of its detection properties, such as sensitivity and selectivity. unigoa.ac.in

| Sensor Type | Analyte Detected | Detection Limit | Response Type | Reference |

|---|---|---|---|---|

| Imidazole Derivative 1 | CN⁻ | 0.8 µM | Fluorescence Quenching | scispace.com |

| Phenanthro-imidazole Probe 1 | Cu²⁺ | 2.77 x 10⁻⁸ M | Fluorescence Quenching | mdpi.com |

| Phenazine-imidazole Schiff Base (PIS) | Cd²⁺ | 2.10 x 10⁻⁸ M | Ratiometric Fluorescence | rsc.org |

| N1-functionalized Imidazoles | Picric Acid | 446 ppb | Fluorescence Quenching | rsc.org |

Chemical Building Blocks and Intermediates for Complex Molecular Architectures

Functionalized imidazoles are valuable chemical building blocks, serving as versatile starting materials for the synthesis of more complex molecules in medicinal chemistry, agrochemistry, and materials science. rsc.orgfluorochem.co.uklifechemicals.com Compounds like this compound possess multiple reactive sites—the imidazole ring itself, the fluoromethyl group, and the ethanol (B145695) side chain—that can be selectively modified through various organic reactions. uobasrah.edu.iq

The incorporation of fluorine into these building blocks is particularly advantageous. Fluorinated compounds often exhibit enhanced thermal stability and unique physicochemical properties compared to their non-fluorinated analogs. sigmaaldrich.comossila.com The synthesis of side-chain-fluorinated imidazoles, for example, provides access to novel structures with potential biological or material applications. nih.gov These building blocks are used in multi-step synthetic pathways, including metal-catalyzed cross-coupling reactions and cycloadditions, to construct elaborate molecular frameworks. lifechemicals.comacs.org The imidazole core is a privileged structure that can be found in numerous natural products and pharmaceuticals, and synthetic intermediates containing this ring system are therefore in high demand. nih.govresearchgate.net

Future Directions in Fundamental Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(Fluoromethyl)-1H-imidazole-1-ethanol and its derivatives is a primary area for future research. While the synthesis of similar imidazole (B134444) derivatives has been reported, developing novel, efficient, and sustainable methods for this specific compound is crucial. researchgate.net

Future research should focus on:

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, such as deep eutectic solvents, and catalyst-free or metal-free reaction conditions to reduce the environmental impact of synthesis. mdpi.comrsc.org The use of techniques like sonochemistry-assisted synthesis could also be investigated to improve reaction rates and yields. nih.gov

Continuous Flow Synthesis: Implementing continuous flow technologies can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes. rsc.org

Stereoselective Synthesis: Developing methods for the enantioselective synthesis of (R)- and (S)-2-(Fluoromethyl)-1H-imidazole-1-ethanol is critical, as the biological activity of chiral molecules is often stereospecific. researchgate.net

| Synthetic Approach | Potential Advantages |

| Green Chemistry | Reduced waste, lower toxicity, use of renewable resources. |

| Continuous Flow | Improved safety, scalability, and process control. |

| Stereoselective Synthesis | Access to enantiomerically pure compounds for pharmacological studies. |

In-Depth Spectroscopic Characterization of Reaction Intermediates and Transient Species

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound requires the characterization of reaction intermediates and transient species. Advanced spectroscopic techniques will be instrumental in this endeavor.

Future research directions include:

Cryogenic Matrix Isolation Spectroscopy: This technique can be used to trap and study highly reactive intermediates that are unstable under normal conditions. researchgate.net

Time-Resolved Spectroscopy: Techniques such as pump-probe spectroscopy can provide insights into the dynamics of the reaction on very short timescales.

Advanced NMR Techniques: Two-dimensional NMR spectroscopy and the study of coupling constants, such as 1H-19F and 13C-19F, can provide detailed structural information about intermediates. mdpi.com

Advanced Theoretical Modeling of Fluorine's Electronic and Steric Influence on Reactivity

The presence of a fluoromethyl group at the 2-position of the imidazole ring is expected to have a significant impact on the molecule's electronic properties and reactivity. Theoretical modeling will be a powerful tool to understand these effects.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of this compound and its reaction intermediates. researchgate.net This can help in understanding the influence of the fluoromethyl group on the electron distribution within the imidazole ring. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be employed to characterize the nature of chemical bonds and non-covalent interactions within the molecule. nih.gov

Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules or biological targets.

| Theoretical Method | Application |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. acs.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of bonding and non-covalent interactions. |

| Molecular Dynamics (MD) | Study of conformational dynamics and intermolecular interactions. |

Exploration of this compound in Supramolecular Chemistry and Non-Covalent Interactions

The imidazole ring and the fluoromethyl group in this compound provide sites for various non-covalent interactions, making it an interesting candidate for applications in supramolecular chemistry. frontiersin.orgmhmedical.com

Future research in this area could focus on:

Hydrogen Bonding: The imidazole nitrogen atoms and the hydroxyl group of the ethanol (B145695) substituent can act as hydrogen bond donors and acceptors, enabling the formation of self-assembled structures. wisconsin.edu

Halogen Bonding: The fluorine atom of the fluoromethyl group can participate in halogen bonding, a type of non-covalent interaction that is increasingly being used in crystal engineering and materials design.

π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions, which can play a crucial role in the organization of molecules in the solid state. nih.gov

Host-Guest Chemistry: Investigating the ability of this compound to act as a guest molecule in various host systems or as a host for specific ions or small molecules. The electron-rich nature of the imidazole ring makes it a potential sensor for various ions. rsc.org

The systematic exploration of these fundamental research directions will undoubtedly lead to a deeper understanding of the chemical properties of this compound and pave the way for its potential applications in diverse scientific fields.

Q & A

Basic: What are the established synthetic routes for 2-(Fluoromethyl)-1H-imidazole-1-ethanol, and how can reaction conditions be optimized for higher yields?

Answer:

A common synthetic approach involves sequential substitution and reduction steps starting from fluorinated precursors. For example, 2,4-dichloroacetophenone can undergo nucleophilic substitution with imidazole derivatives, followed by fluoromethylation using reagents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) under inert atmospheres . Optimization strategies include:

- Temperature control : Maintaining ≤60°C during fluoromethylation to minimize side reactions.

- Catalyst screening : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the product with >95% purity.

Basic: What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Answer:

- X-ray crystallography : Employ SHELX (for refinement) and ORTEP-III (for graphical representation) to resolve molecular geometry, bond angles, and fluorine positioning .

- NMR spectroscopy : Use NMR to confirm fluoromethyl group integration (δ ~ -220 ppm) and NMR to verify ethanol moiety protons (δ 3.5–4.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 189.08) .

Basic: How does the fluoromethyl group influence the compound’s antifungal activity compared to non-fluorinated analogs?

Answer:

The fluoromethyl group enhances lipophilicity, improving membrane permeability. In vitro assays against Candida albicans show a 2–3-fold increase in MIC (Minimum Inhibitory Concentration) compared to chloromethyl analogs due to stronger hydrogen bonding with fungal CYP51 enzymes . Key parameters:

- Bioassay design : Broth microdilution per CLSI M27-A3 guidelines.

- Control experiments : Compare with miconazole and ketoconazole to benchmark efficacy .

Advanced: How can molecular docking studies elucidate the mechanism of action against fungal targets?

Answer:

- Target selection : Dock the compound into the active site of C. albicans CYP51 (PDB ID: 1EA1) using AutoDock Vina.

- Parameterization : Apply AMBER force fields for ligand flexibility and Gasteiger charges for electrostatic interactions.

- Key findings : Fluoromethyl group forms van der Waals contacts with Leu121 and His377 residues, while the imidazole nitrogen coordinates the heme iron . Validate results with MD simulations (NAMD, 100 ns) to assess binding stability.

Advanced: What are the environmental degradation pathways of this compound, and how can its persistence be mitigated?

Answer:

- Photodegradation : UV irradiation (λ = 254 nm) in aqueous solutions produces fluoride ions and imidazole fragments, confirmed via IC (Ion Chromatography) .

- Biodegradation : Pseudomonas spp. degrade the ethanol moiety via oxidative pathways (monitored by HPLC).

- Mitigation : Introduce biodegradable substituents (e.g., hydroxyl groups) to reduce half-life in soil (currently t = 30–45 days) .

Advanced: How can contradictory data on synthetic yields be resolved?

Answer:

Discrepancies often arise from:

- Impurity profiles : Use LC-MS to identify byproducts (e.g., di-fluorinated derivatives).

- Reagent quality : Ensure anhydrous KF (≥99.9%) to prevent hydrolysis.

- Statistical optimization : Apply response surface methodology (RSM) to model variables (e.g., temperature, solvent ratio) and identify optimal conditions .

Advanced: What strategies address crystallization challenges for X-ray diffraction studies?

Answer:

- Solvent screening : Use vapor diffusion with ethanol/water (7:3) for slow crystallization.

- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and JANA2006 for high-pressure data .

Advanced: How does substituent variation on the imidazole ring affect bioactivity?

Answer:

- Electron-withdrawing groups (e.g., -CF): Increase antifungal potency but reduce solubility.

- Bulkier substituents : Steric hindrance reduces binding affinity (e.g., IC increases from 0.8 µM to 3.2 µM with -CH) .

- Methodology : Synthesize derivatives via Suzuki-Miyaura coupling and evaluate via time-kill assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.